molecular formula C17H24BrNO2 B2495693 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide CAS No. 1798618-94-6

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide

Cat. No.: B2495693
CAS No.: 1798618-94-6
M. Wt: 354.288
InChI Key: IYTVPHVXIORBOS-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a cyclohexyl group, and a hydroxyethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide typically involves the following steps:

    Amidation: The brominated phenyl compound is then reacted with 2-cyclohexyl-2-hydroxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for bromination and amidation steps can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-oxoethyl)propanamide.

    Reduction: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-aminoethyl)propanamide.

    Substitution: Formation of 3-(2-methoxyphenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
  • 3-(2-iodophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTVPHVXIORBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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